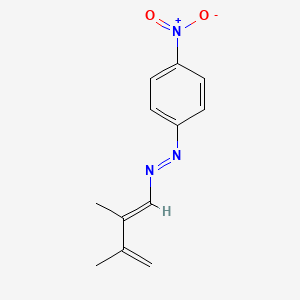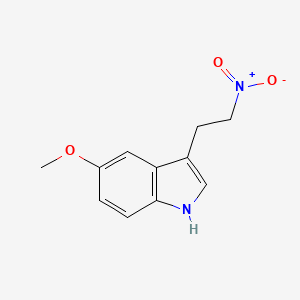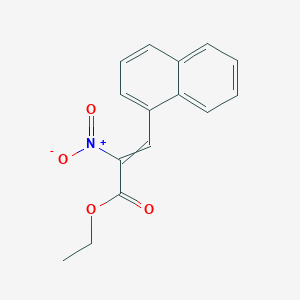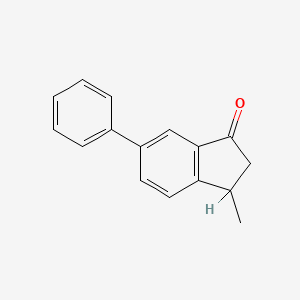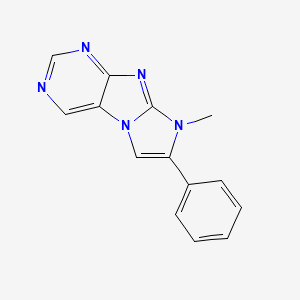
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a phenyl group at position 4, and an oxo group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic aldehyde with a β-diketone in the presence of an ammonium acetate catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar in structure but with an additional methyl group at position 4.
4-Phenylpyrimidine: Lacks the methyl groups at positions 2 and 6.
1-Oxo-4-phenylpyrimidine: Does not have the methyl groups at positions 2 and 6.
Uniqueness
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the oxo functionality, provides a distinct set of properties that can be exploited in various applications.
特性
CAS番号 |
73387-67-4 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
2,6-dimethyl-1-oxido-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C12H12N2O/c1-9-8-12(13-10(2)14(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
COVFXSOKIYBBNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=[N+]1[O-])C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
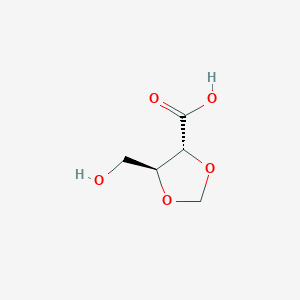
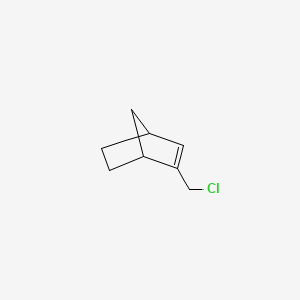
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
